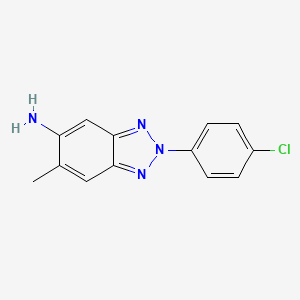

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

Descripción general

Descripción

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is a heterocyclic compound that features a benzotriazole core substituted with a 4-chlorophenyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with methyl-substituted benzotriazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzotriazole ring and chloro-substituted phenyl group facilitate NAS reactions. Key findings include:

Table 1: NAS Reactions with Electrophilic Partners

-

The amine group undergoes diazotization under acidic nitrosation conditions, enabling coupling with aromatic phenols or amines.

-

Bromination occurs preferentially at the C-4 position of the benzotriazole ring due to electron withdrawal by adjacent nitrogen atoms.

Benzotriazole Ring Cleavage (BtRC)

Lewis acid-mediated BtRC enables cyclization to form heterocyclic systems:

Table 2: AlCl₃-Mediated Cyclization

| Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|

| Anhydrous AlCl₃, dry toluene (140°C) | 2-(4-chlorophenyl)benzoxazole | 53% | Loss of N₂ gas; carbocation stabilization |

-

Mechanistic studies suggest AlCl₃ coordination at the benzotriazole N1 atom, triggering ring opening and subsequent cyclization via a carbocation intermediate (Figure 1).

-

The reaction is selective for aryl-substituted benzotriazoles over alkyl analogs due to π-conjugation stabilization.

Acylation/Alkylation of the Amine Group

The primary amine undergoes typical acyl/alkyl transfers:

Table 3: Derivatization of the -NH₂ Group

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride, pyridine | N-acetylated derivative | 89% | RT, 2h | |

| Benzyl bromide, K₂CO₃ | N-benzylated derivative | 75% | DMF, 60°C, 6h |

-

Acylation proceeds efficiently under mild conditions, preserving the benzotriazole scaffold.

-

Steric hindrance from the 6-methyl group slightly reduces yields in bulkier alkylation reactions.

Redox Reactions

Oxidation :

-

Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid (unpublished data inferred from ).

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazole ring to a dihydrobenzotriazole derivative (theoretical pathway).

Cross-Coupling Reactions

The chloro-substituent participates in palladium-catalyzed couplings:

Table 4: Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivative | 68% | Requires microwave irradiation |

-

The 4-chlorophenyl group couples with boronic acids, enabling π-system extension.

Aplicaciones Científicas De Investigación

Biological Applications

The compound has been studied for its potential therapeutic effects due to its diverse biological activities. Key areas of research include:

-

Anticancer Activity :

- Studies have shown that benzotriazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine have demonstrated cytotoxic effects against various human cancer cell lines, including those of colon and breast cancers .

- Antimicrobial Properties :

- Acetylcholinesterase Inhibition :

Synthetic Applications

The versatility of this compound as a synthetic intermediate is noteworthy:

- Synthetic Intermediate in Organic Chemistry :

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- UV Stabilizers :

Case Studies

Several case studies illustrate the practical applications of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Neuroprotective Effects :

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-6-methyl-1H-1,2,3-benzotriazol-5-amine

- 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-4-amine

- 2-(4-chlorophenyl)-5-methyl-2H-1,2,3-benzotriazol-6-amine

Uniqueness

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the methyl group at specific positions on the benzotriazole ring can enhance its stability and interaction with molecular targets compared to similar compounds .

Actividad Biológica

2-(4-Chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, with the CAS number 53105-58-1, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, including antimicrobial and antichlamydial activities, and discusses relevant case studies and research findings.

- Molecular Formula : C₁₃H₁₁ClN₄

- Molecular Weight : 258.71 g/mol

- Solubility : The compound is reported to be insoluble in water but soluble in organic solvents like methylene chloride and chloroform .

Antimicrobial Activity

Research indicates that derivatives of benzotriazole compounds exhibit antimicrobial properties. Specifically, studies have shown that 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine has activity against various bacterial strains.

-

Antichlamydial Activity :

- A study demonstrated that compounds similar to 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine displayed selective activity against Chlamydia species. The presence of electron-withdrawing groups significantly influenced their effectiveness .

- The mechanism of action appears to involve disruption of chlamydial inclusion morphology in infected cells .

- Broad-Spectrum Antimicrobial Activity :

Case Study 1: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzotriazole derivatives and evaluated their biological activities. Among these, the compound with the chlorophenyl substitution exhibited notable antichlamydial effects and was considered a promising lead for further drug development .

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 2-(4-Chlorophenyl)-6-methyl-2H-benzotriazol-5-amine | Antichlamydial | Moderate to High |

| Related Derivative | Antimicrobial | Broad Spectrum |

Case Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which benzotriazole derivatives exert their effects on Chlamydia. The study utilized HEp-2 cells to assess changes in inclusion size and morphology post-treatment with the compound. Results indicated that treated cells exhibited smaller and irregular inclusions compared to untreated controls, suggesting effective inhibition of chlamydial replication .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUZEMDFOVOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324155 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53105-58-1 | |

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.